molecular formula C20H34O6 B107277 6,15-Diketo-13,14-dihydro-PGF1alpha CAS No. 63983-53-9

6,15-Diketo-13,14-dihydro-PGF1alpha

Cat. No. B107277
CAS RN: 63983-53-9
M. Wt: 370.5 g/mol
InChI Key: KBHLXKOKUVJZIS-MKXGPGLRSA-N
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Description

6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2) . It is also known by other names such as 6,15-DIKETO-13,14-DIHYDRO PROSTAGLANDIN F1alpha and 6,15-Ddpf .


Synthesis Analysis

DK can be synthesized from the repeated base-catalyzed hydrolysis of methyl ester derivatives in [18O] water . This method has been used for the microdetermination of DK .


Molecular Structure Analysis

The molecular formula of DK is C20H34O6 . The IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of DK is 370.5 g/mol . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in the PubChem database .

Scientific Research Applications

Safety and Hazards

When handling DK, it is recommended to wear protective eyewear, clothing, and gloves to avoid skin contact . It is also advised to carry out experiments involving potentially toxic or irritating substances in a glove box to prevent harm to the experimenter .

properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLXKOKUVJZIS-MKXGPGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981700
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,15-Diketo-13,14-dihydro-PGF1alpha

CAS RN

63983-53-9
Record name 6,15-Diketo-13,14-dihydroprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,15-Diketo-13,14-dihydro-prostaglandin F1α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are used to quantify 6,15-Diketo-13,14-dihydro-PGF1alpha in biological samples?

A1: The research article describes a highly sensitive method for quantifying 6,15-Diketo-13,14-dihydro-PGF1alpha in human plasma using gas chromatography/selected ion monitoring (GC/SIM) []. This method utilizes [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard to improve accuracy and precision.

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